
Application Notes & Protocols: Designing
Clinical Trials for New Indications of

Ceftolozane/tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591 Get Quote

Introduction

Ceftolozane/tazobactam (C/T) is a potent antibiotic combining a fifth-generation cephalosporin

with a β-lactamase inhibitor.[1][2] Ceftolozane disrupts bacterial cell wall synthesis by binding

to essential penicillin-binding proteins (PBPs), leading to cell lysis.[3][4][5] Tazobactam protects

ceftolozane from degradation by many common β-lactamase enzymes, thereby broadening its

spectrum of activity. This combination is particularly effective against multidrug-resistant (MDR)

Gram-negative bacteria, including Pseudomonas aeruginosa.

Currently, Ceftolozane/tazobactam is approved by the U.S. Food and Drug Administration

(FDA) and the European Medicines Agency (EMA) for the treatment of complicated urinary

tract infections (cUTIs), complicated intra-abdominal infections (cIAIs) in combination with

metronidazole, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

Its robust activity against difficult-to-treat pathogens provides a strong rationale for exploring its

efficacy in other clinical settings where treatment options are limited.

This document provides detailed protocols and application notes for designing clinical trials to

investigate new indications for Ceftolozane/tazobactam, with a focus on bacteremia,

osteomyelitis, and acute pulmonary exacerbations in cystic fibrosis.

Mechanism of Action: Ceftolozane/tazobactam Synergy
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The synergistic activity of Ceftolozane and Tazobactam is critical to its efficacy against

resistant pathogens. Ceftolozane targets the bacterial cell wall, while Tazobactam acts as a

shield against bacterial enzymatic defenses.
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Diagram 1: Mechanism of action for Ceftolozane/tazobactam.

Rationale for Investigating New Indications
The potent anti-pseudomonal activity of C/T, including against MDR strains, makes it a valuable

candidate for infections where P. aeruginosa is a common and challenging pathogen.
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Bacteremia: Real-world evidence suggests favorable clinical outcomes when C/T is used for

bacteremia, particularly cases caused by MDR Pseudomonas. Clinical trials are underway to

formally evaluate its efficacy as both an empirical and directed therapy for bacteremia,

including in high-risk hematology patients.

Osteomyelitis: Infections of the bone, especially those caused by MDR organisms, are

notoriously difficult to treat and often require prolonged antibiotic courses. Case series have

reported clinical success with C/T in treating osteomyelitis caused by extensively drug-

resistant P. aeruginosa.

Cystic Fibrosis (CF): Patients with CF suffer from chronic respiratory infections, frequently

with MDR P. aeruginosa. Studies have shown that C/T is effective and well-tolerated for

treating acute pulmonary exacerbations in this population.

General Workflow for New Indication Clinical Trials
The pathway from identifying a potential new indication to gaining regulatory approval follows a

structured, multi-phase process. This workflow ensures that the safety, efficacy, and optimal

dosing are thoroughly evaluated.
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Diagram 2: General workflow for designing a clinical trial for a new indication.

Experimental Protocols and Methodologies
Protocol 1: In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentrations (MICs) of

Ceftolozane/tazobactam against clinical isolates relevant to the target indication.
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Methodology (Broth Microdilution):

Isolate Preparation: Culture bacterial isolates from clinical specimens (e.g., blood, bone

biopsy, sputum) on appropriate agar plates overnight at 35-37°C.

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5

McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸

CFU/mL.

Drug Dilution: Prepare serial two-fold dilutions of Ceftolozane (with a fixed concentration of

4 µg/mL Tazobactam) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well

microtiter plate.

Inoculation: Dilute the standardized bacterial suspension and add to each well of the

microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a

growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of the antibiotic that completely

inhibits visible bacterial growth.

Data Analysis: Calculate the MIC₅₀ and MIC₉₀ values, which represent the MICs required to

inhibit 50% and 90% of the tested isolates, respectively.

Protocol 2: Pharmacokinetic (PK) and
Pharmacodynamic (PD) Analysis
Objective: To characterize the PK profile of C/T in the target patient population and determine

the optimal dosing regimen by linking drug exposure to microbiological effect.

Methodology:

PK Sampling: In a subset of trial participants, collect serial blood samples at predetermined

time points (e.g., pre-dose, mid-infusion, end of infusion, and 1, 2, 4, 6, 8 hours post-

infusion). For specific indications, samples from other compartments may be collected (e.g.,

sputum for CF, bone fragments for osteomyelitis).
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Drug Concentration Measurement: Analyze plasma (or other matrix) samples using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS), to determine Ceftolozane and Tazobactam concentrations.

PK Modeling: Use population PK modeling software (e.g., NONMEM) to analyze the

concentration-time data. This will determine key PK parameters such as clearance (CL),

volume of distribution (Vd), and half-life (t½).

PD Target Attainment: The primary PD index for β-lactams is the percentage of the dosing

interval during which the free drug concentration remains above the MIC (%fT > MIC).

Modeling and Simulation: Use Monte Carlo simulation to integrate the population PK model

with the MIC distribution data from relevant pathogens. This will predict the probability of

target attainment (PTA) for various dosing regimens and help identify the optimal dose for

the Phase III trial.
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Diagram 3: Workflow for integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) data.
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Phase II/III Clinical Trial Design Protocols for New
Indications
The following protocols outline key design elements for pivotal trials. These are templates and

should be adapted based on Phase II data and regulatory feedback.

Protocol 3: Trial Design for Bacteremia
Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and

Safety of Ceftolozane/tazobactam versus a Carbapenem in the Treatment of Bacteremia

Caused by Gram-Negative Pathogens.

Study Objectives:

Primary: To demonstrate non-inferiority of C/T compared to a carbapenem (e.g.,

meropenem) in terms of all-cause mortality at Day 28.

Secondary: To compare clinical cure rates at the Test-of-Cure (TOC) visit, microbiological

eradication rates, and overall safety and tolerability.

Patient Population: Adult patients with at least one positive blood culture for a Gram-negative

pathogen. Key exclusion criteria would include known resistance to the study drugs and

expected mortality within 48 hours.

Treatment Regimens:

Investigational Arm: Ceftolozane/tazobactam 1.5 g IV every 8 hours.

Comparator Arm: Meropenem 1 g IV every 8 hours.

Duration: 7 to 14 days, guided by clinical response.

Endpoints:

Primary Efficacy: All-cause mortality at Day 28.

Secondary Efficacy: Clinical cure at TOC (7-14 days after end of therapy), defined as

resolution of signs and symptoms of bacteremia. Microbiological outcome (eradication,
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persistence).

Statistical Analysis: A non-inferiority margin (e.g., 10%) will be used for the primary endpoint.

The analysis will be performed on the Microbiological Intent-to-Treat (MITT) population.

Protocol 4: Trial Design for Osteomyelitis
Title: A Phase III, Randomized, Open-Label Study of Ceftolozane/tazobactam versus Best

Available Therapy for the Treatment of Osteomyelitis due to Pseudomonas aeruginosa.

Study Objectives:

Primary: To evaluate the clinical cure rate of C/T at the long-term follow-up visit (e.g., 6

weeks post-therapy).

Secondary: To assess microbiological success, need for additional surgical intervention,

and safety over a prolonged treatment course.

Patient Population: Adult patients with a confirmed diagnosis of osteomyelitis (via imaging

and culture) with P. aeruginosa isolated from bone or deep tissue.

Treatment Regimens:

Investigational Arm: Ceftolozane/tazobactam 1.5 g (or 3 g for severe cases) IV every 8

hours.

Comparator Arm: Best Available Therapy (BAT) selected by the investigator based on

susceptibility results (e.g., meropenem, piperacillin/tazobactam, ceftazidime).

Duration: 4 to 6 weeks, potentially followed by oral suppressive therapy.

Endpoints:

Primary Efficacy: Clinical cure at follow-up, defined as resolution of inflammatory signs and

symptoms without need for further antibiotic therapy for the initial infection.

Secondary Efficacy: Microbiological eradication from follow-up cultures (if obtained).

Radiographic improvement.
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Statistical Analysis: Due to the nature of the indication, a superiority or non-inferiority design

could be considered. The primary analysis would focus on the Clinically Evaluable

population.

Protocol 5: Trial Design for Cystic Fibrosis (CF)
Pulmonary Exacerbations

Title: A Phase III, Randomized, Double-Blind Study Comparing Ceftolozane/tazobactam to

an Anti-pseudomonal Combination Regimen for the Treatment of Acute Pulmonary

Exacerbations in Adult Patients with Cystic Fibrosis.

Study Objectives:

Primary: To demonstrate non-inferiority of C/T in improving lung function as measured by

the relative change in percent predicted Forced Expiratory Volume in 1 second (FEV₁).

Secondary: To evaluate changes in sputum bacterial density, clinical response scores,

time to next exacerbation, and safety.

Patient Population: Adult patients with CF, chronic P. aeruginosa lung infection, and

presenting with an acute pulmonary exacerbation requiring IV antibiotics.

Treatment Regimens:

Investigational Arm: Ceftolozane/tazobactam 1.5 g IV every 8 hours.

Comparator Arm: Tobramycin plus an anti-pseudomonal β-lactam (e.g., meropenem or

piperacillin/tazobactam).

Duration: 10 to 21 days based on clinical judgment.

Endpoints:

Primary Efficacy: Relative change in % predicted FEV₁ from baseline to the End-of-

Treatment (EOT) visit.
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Secondary Efficacy: Reduction in P. aeruginosa density in sputum (log₁₀ CFU/g).

Improvement in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain

score.

Statistical Analysis: A non-inferiority design with a pre-specified margin for the change in

FEV₁. Analysis will be performed on the Intent-to-Treat (ITT) population.

Data Presentation
Quantitative data from clinical trials must be presented clearly and concisely. The following

tables provide templates for summarizing key trial data.

Table 1: In Vitro Susceptibility of Baseline Pathogens

Organism
No. of
Isolates

Ceftolozane
/tazobactam
MIC₅₀
(µg/mL)

Ceftolozane
/tazobactam
MIC₉₀
(µg/mL)

Comparator
MIC₅₀
(µg/mL)

Comparator
MIC₉₀
(µg/mL)

P.
aeruginosa

E. coli

| K. pneumoniae | | | | | |

Table 2: Summary of Pharmacokinetic Parameters (Steady State)

Parameter Ceftolozane Tazobactam

Cₘₐₓ (mg/L)

AUC₀₋₈ (mg·h/L)

t½ (h)

CL (L/h)

| Vss (L) | | |
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Table 3: Baseline Demographics and Clinical Characteristics

Characteristic
Ceftolozane/tazoba
ctam (N=)

Comparator (N=) Total (N=)

Age, mean (SD)

Sex, n (%) Male

Primary Diagnosis, n

(%)

Key Comorbidity, n

(%)

| Baseline Severity Score, mean (SD) | | | |

Table 4: Summary of Efficacy Outcomes (MITT Population)

Outcome
Ceftolozane/tazoba
ctam (n/N, %)

Comparator (n/N,
%)

Treatment
Difference (95% CI)

Primary Endpoint

Clinical Cure at TOC

Secondary Endpoints

Microbiological

Eradication

| All-Cause Mortality (Day 28) | | | |

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs)
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Adverse Event (MedDRA
Preferred Term)

Ceftolozane/tazobactam
(N=, %)

Comparator (N=, %)

Any TEAE

Nausea

Diarrhea

Headache

Increased Alanine

Aminotransferase

Serious TEAEs

| TEAEs leading to discontinuation | | |
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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